molecular formula C11H14N2O2S2 B13000573 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B13000573
M. Wt: 270.4 g/mol
InChI Key: QZGFYKVJDURDPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

4,6,8-trimethyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C11H14N2O2S2/c1-7-5-8(2)10-9(6-7)13(3)11(16-4)12-17(10,14)15/h5-6H,1-4H3

InChI Key

QZGFYKVJDURDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)SC)C)C

Origin of Product

United States

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